molecular formula C12H20FNOSi B8303624 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-fluoropyridine

4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-fluoropyridine

Cat. No. B8303624
M. Wt: 241.38 g/mol
InChI Key: KLUPMAVLGGCUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08440666B2

Procedure details

A tetrahydrofuran solution (10 mL) of 4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-fluoropyridine (469.1 mg, 1.94 mmol) was mixed with lithium diisopropylamide (1.08 M in tetrahydrofuran, 2.16 mL, 2.33 mmol) under cooling with ice. The reaction mixture was stirred at 0° C. for an hour, then added to hexachloroethane (840.0 mg, 3.50 mmol) and warmed slowly to room temperature for 12 hours with stirring. After completion of the reaction, the reaction solution was mixed with ethyl acetate, and the organic layer was washed with saturated aqueous ammonium chloride, dried over anhydrous sodium sulfate and evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate=9/1 to 5/1) to give the desired product (157.7 mg, 30% yield).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
469.1 mg
Type
reactant
Reaction Step One
Quantity
2.16 mL
Type
reactant
Reaction Step One
Quantity
840 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
30%

Identifiers

REACTION_CXSMILES
O1CCCC1.[Si:6]([O:13][CH2:14][C:15]1[CH:20]=[CH:19][N:18]=[C:17]([F:21])[CH:16]=1)([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:8])[CH3:7].C([N-]C(C)C)(C)C.[Li+].[Cl:30]C(Cl)(Cl)C(Cl)(Cl)Cl>C(OCC)(=O)C>[Si:6]([O:13][CH2:14][C:15]1[CH:20]=[CH:19][N:18]=[C:17]([F:21])[C:16]=1[Cl:30])([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:8])[CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
469.1 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC1=CC(=NC=C1)F
Name
Quantity
2.16 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Two
Name
Quantity
840 mg
Type
reactant
Smiles
ClC(C(Cl)(Cl)Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
warmed slowly to room temperature for 12 hours
Duration
12 h
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
the organic layer was washed with saturated aqueous ammonium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate=9/1 to 5/1)

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC1=C(C(=NC=C1)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 157.7 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 29.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.